molecular formula C4H6F2O2 B1591560 Methyl 2,2-difluoropropanoate CAS No. 38650-84-9

Methyl 2,2-difluoropropanoate

Cat. No.: B1591560
CAS No.: 38650-84-9
M. Wt: 124.09 g/mol
InChI Key: RWBWZPDOQVNCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-difluoropropanoate is an organic compound with the molecular formula C4H6F2O2. It is a clear liquid with a molecular weight of 124.09 g/mol. This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Mechanism of Action

Target of Action

Methyl 2,2-difluoropropanoate is a chemical compound that is often used as an intermediate in organic synthesis . The primary targets of this compound are the reactants in these synthesis reactions .

Mode of Action

The mode of action of this compound involves its interaction with these reactants. The presence of the difluoropropanoate group in the molecule can influence the course of the reaction, leading to the formation of specific products .

Biochemical Pathways

This compound affects the biochemical pathways of the reactions it is involved in. The exact pathways and their downstream effects can vary depending on the specific reaction .

Result of Action

The result of this compound’s action is the formation of specific products in the reactions it is involved in. These products can have various molecular and cellular effects, depending on their nature .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the temperature and pH of the reaction environment, the presence of other reactants or catalysts, and more .

Biochemical Analysis

Biochemical Properties

Methyl 2,2-difluoropropanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the formation of 2,2-difluoropropanoic acid and methanol. Additionally, this compound may interact with other enzymes involved in metabolic pathways, influencing the overall biochemical processes within cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in a cellular environment can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound may impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to alterations in cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Conversely, it may also act as an activator by enhancing the enzyme’s catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to the formation of degradation products that could have different biochemical properties. Long-term studies have shown that the effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that there are threshold effects, where a certain dosage level must be reached before observable effects occur. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. This compound can be metabolized by esterases, leading to the formation of 2,2-difluoropropanoic acid and methanol. Additionally, it may participate in other metabolic pathways, influencing the levels of metabolites and the overall metabolic flux. The interactions between this compound and metabolic enzymes are crucial for understanding its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also influence its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-difluoropropanoate can be synthesized through various methods. One common synthetic route involves the esterification of 2,2-difluoropropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-difluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,2-difluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Ethyl 2,2-difluoropropanoate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl 2-fluoropropanoate: Contains only one fluorine atom.

    Methyl 2,2,2-trifluoropropanoate: Contains three fluorine atoms.

Uniqueness: Methyl 2,2-difluoropropanoate is unique due to its specific balance of fluorine atoms, which imparts distinct chemical and physical properties. The presence of two fluorine atoms can enhance the compound’s stability and reactivity compared to its mono- or trifluorinated counterparts .

Properties

IUPAC Name

methyl 2,2-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O2/c1-4(5,6)3(7)8-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBWZPDOQVNCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576400
Record name Methyl 2,2-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38650-84-9
Record name Methyl 2,2-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2-difluoropropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2-difluoropropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,2-difluoropropanoate
Reactant of Route 4
Methyl 2,2-difluoropropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,2-difluoropropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,2-difluoropropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.